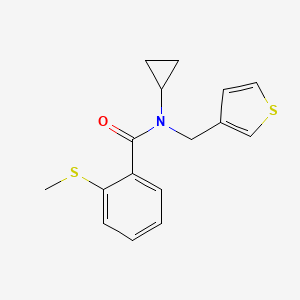

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-methylsulfanyl-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c1-19-15-5-3-2-4-14(15)16(18)17(13-6-7-13)10-12-8-9-20-11-12/h2-5,8-9,11,13H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNDHTROWWBUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced through cyclopropanation reactions, often using reagents like diazomethane.

Attachment of the Methylthio Group: This step may involve the use of methylthiolating agents such as methanethiol or dimethyl disulfide.

Incorporation of the Thiophen-3-ylmethyl Group: This can be done through a substitution reaction using thiophen-3-ylmethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at various functional groups, potentially converting the benzamide to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted benzamides or thiophenes.

Scientific Research Applications

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

Biology: Studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure combines a benzamide core with a cyclopropyl group, a methylthio substituent, and a thiophene ring. Key comparisons with analogous compounds include:

- Thiophene vs. Thiadiazole/Thiazolidinone Derivatives: Compounds like N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide () replace the thiophene with a thiadiazole ring. Thiadiazole derivatives exhibit enhanced antimicrobial activity against Bacillus anthracis, attributed to the electron-deficient heterocycle facilitating target binding . N-{1-[[2-[5-(4-Chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 17, ) incorporates a thiazolidinone ring, which improves antitubercular and anticancer activity compared to simpler benzamides .

Methylthio Group Positioning :

Table 1: Structural and Functional Group Comparison

Spectroscopic Characterization

Key spectroscopic features of benzamide derivatives include:

- FT-IR : C=O stretching (~1680 cm⁻¹), C-S (~1250 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) ().

- NMR : Aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ ~3.8 ppm for OCH₃ in Rip-B) (). The target compound’s methylthio and thiophene groups would likely show δ 2.5–3.0 ppm (S-CH₃) and δ 6.5–7.5 ppm (thiophene protons) in ¹H NMR .

Biological Activity

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C15H16N2S2

- Molecular Weight : 296.42 g/mol

- Structure : The compound features a cyclopropyl group, a methylthio group, and a thiophen-3-ylmethyl moiety attached to a benzamide backbone.

Pharmacological Profile

The compound has been investigated for various biological activities, particularly in the context of neuropharmacology and cancer treatment. Its structure suggests potential interactions with various biological targets, including receptors involved in neurotransmission and cell signaling pathways.

- Neuroleptic Activity :

- Anticancer Potential :

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act as an antagonist at specific neurotransmitter receptors or as an inhibitor of certain kinases involved in cancer cell proliferation.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds:

- Study 1 : A benzamide derivative was tested for its ability to inhibit apomorphine-induced stereotyped behavior in rats, showing significant antipsychotic effects. The study highlighted the importance of substituent groups on the benzamide structure in enhancing activity .

- Study 2 : In vitro assays demonstrated that compounds with thiophene rings exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.